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Compound of Interest

Compound Name: 1-Phenylbutan-2-one

Cat. No.: B047396 Get Quote

Introduction
1-Phenylbutan-2-one, also known by synonyms such as Benzyl ethyl ketone, is an organic

compound with the chemical formula C10H12O.[1][2][3] It is characterized by a phenyl group

attached to a butan-2-one structure.[1] This compound typically presents as a colorless to pale

yellow liquid with a sweet, floral scent.[1] It finds applications in organic synthesis as a building

block and has been noted for its use as a flavoring agent.[1][3] This guide provides a

comprehensive overview of its physical, chemical, and spectral properties, along with

experimental protocols and safety information, tailored for researchers and professionals in

drug development.

Core Properties and Data
Quantitative data for 1-Phenylbutan-2-one are summarized in the tables below for ease of

reference and comparison.
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Property Value Source

Molecular Formula C10H12O [1][2][3][4]

Molecular Weight 148.20 g/mol [2]

Appearance Colorless to pale yellow liquid [1][3]

Boiling Point 109-112 °C at 15 mmHg [3]

Density 0.998 g/mL at 25 °C [3]

Refractive Index (n20/D) 1.512 [3]

Flash Point 195 °F (90.56 °C) [3][5]

Solubility

Moderately soluble in water;

soluble in organic solvents like

ethanol and ether.[1]

[1]

LogP 2.04 - 2.279 [3][4]

CAS Number 1007-32-5 [2][3][4]

Spectral Data Summary
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Spectroscopic Technique Key Features and Observations

¹H NMR

Expected signals include a triplet for the methyl

protons, a quartet for the methylene protons of

the ethyl group, a singlet for the benzylic

methylene protons, and a multiplet for the

aromatic protons of the phenyl group.[6][7]

¹³C NMR

Expected signals include peaks for the methyl

carbon, the two methylene carbons, the

carbonyl carbon (downfield), and the aromatic

carbons.

Infrared (IR) Spectroscopy

A strong absorption band characteristic of a

ketone carbonyl (C=O) stretch is expected

around 1700 cm⁻¹. Other bands would

correspond to C-H bonds of the alkyl and

aromatic groups.[2][8][9]

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion

peak (M+) corresponding to the molecular

weight of the compound. Common

fragmentation patterns for ketones would be

observed.[8]

Kovats Retention Index
Standard non-polar: 1192 - 1197.6; Standard

polar: 1797.[2][10]

Chemical Reactivity and Synthesis
1-Phenylbutan-2-one exhibits reactivity typical of ketones, primarily centered around the

carbonyl group and the adjacent alpha-hydrogens.[1] It undergoes nucleophilic addition

reactions and can participate in condensation reactions.[1] For instance, it reacts with 2,4-

dinitrophenylhydrazine to form the corresponding (E)-1-Phenylbutan-2-one (2,4-

dinitrophenyl)hydrazone.[11] The presence of alpha-hydrogens on both sides of the carbonyl

group allows for enolate formation and subsequent reactions, such as halogenation. It has

been used in the preparation of 1-bromo-1-phenyl-2-butanone.[3]
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General Synthesis Pathway
A common method for the synthesis of aryl ketones is through Friedel-Crafts acylation. The

synthesis of 1-Phenylbutan-2-one can be envisioned through a multi-step process starting

from benzene and a suitable acylating or alkylating agent, followed by oxidation.
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Starting Materials

Step 1: Friedel-Crafts Acylation

Intermediate Product

Step 2: Isomerization/Rearrangement

Final Product

Benzene

Reaction of Benzene
with Butanoyl Chloride

Butanoyl Chloride AlCl₃ (Catalyst)

Catalyst

1-Phenylbutan-1-one

(Hypothetical) Acid or Base
catalyzed rearrangement or

alternative multi-step synthesis

1-Phenylbutan-2-one
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1-Phenylbutan-2-one Sample

Inject Sample into HPLC System
Prepare Mobile Phase

(e.g., Acetonitrile/Water/Acid)

Separation on
Reverse-Phase Column

(e.g., Newcrom R1)

UV or MS Detection

Data Analysis:
Retention Time & Peak Area

Chemical Transformations

Resulting Products

1-Phenylbutan-2-one

Reduction
(e.g., NaBH₄)

Condensation
(e.g., Hydrazine derivative)

α-Halogenation
(e.g., Br₂ in Acetic Acid)

1-Phenylbutan-2-ol Corresponding Hydrazone 1-Bromo-1-phenylbutan-2-one

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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